molecular formula C6H10IN3O B13186865 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole

5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole

Cat. No.: B13186865
M. Wt: 267.07 g/mol
InChI Key: ATSOKWMONOLEBX-UHFFFAOYSA-N
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Description

5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C6H10IN3O It is a triazole derivative, which means it contains a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole typically involves the reaction of 4-methyl-1H-1,2,3-triazole with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole depends on its specific application

    Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can affect cellular pathways, such as signal transduction or gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-iodoethoxy)ethane: This compound has a similar structure but contains two iodoethoxy groups instead of one.

    2-Iodoethanol: A simpler compound that serves as a precursor in the synthesis of 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole.

Uniqueness

This compound is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C6H10IN3O

Molecular Weight

267.07 g/mol

IUPAC Name

4-(2-iodoethoxymethyl)-5-methyl-2H-triazole

InChI

InChI=1S/C6H10IN3O/c1-5-6(9-10-8-5)4-11-3-2-7/h2-4H2,1H3,(H,8,9,10)

InChI Key

ATSOKWMONOLEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1COCCI

Origin of Product

United States

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